Violerythrin
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Overview
Description
Violerythrin is a natural product found in Actinia equina with data available.
Scientific Research Applications
1. Molecular Structure and Spectroscopy
Violerythrin, a blue-colored carotenoid, has been studied for its molecular structure and spectroscopic properties. X-ray crystallography reveals that this compound is nearly planar with terminal rings in the s-trans conformation. The spectroscopic data suggest similarities with other carbonyl carotenoids, indicating the significance of its four carbonyl groups in generating the blue color. However, no dramatic changes attributable to a charge-transfer state occur, likely due to the symmetric distribution of the carbonyl groups (Polívka et al., 2010).
2. Synthesis of this compound
The synthesis of this compound and related 2,2'-Dinor-carotenoids, including the naturally occurring actinioerythrol, has been achieved through total synthesis methods starting with acetone and acetylene. This research provides insights into the chemical synthesis of these compounds, expanding potential applications in various fields (Kienzle & Minder, 1976).
3. Conversion to Cyclopentenediones
Research has shown that carotenoid diosphenols can be converted into 2-nor-analogues with a cyclopentenedione end group. For instance, astacene yields this compound, indicating a process for creating different carotenoids and related compounds with potential applications in various scientific disciplines (Coman, Leftwick, & Weedon, 1976).
Properties
CAS No. |
22453-06-1 |
---|---|
Molecular Formula |
C38H44O4 |
Molecular Weight |
564.8 g/mol |
IUPAC Name |
3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,5,5-trimethyl-3,4-dioxocyclopenten-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclopent-3-ene-1,2-dione |
InChI |
InChI=1S/C38H44O4/c1-25(17-13-19-27(3)21-23-31-29(5)33(39)35(41)37(31,7)8)15-11-12-16-26(2)18-14-20-28(4)22-24-32-30(6)34(40)36(42)38(32,9)10/h11-24H,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,25-15+,26-16+,27-19+,28-20+ |
InChI Key |
DXGGDMSNCNNMOK-KNZSRCDBSA-N |
Isomeric SMILES |
CC1=C(C(C(=O)C1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(=O)C2(C)C)C)\C)\C)/C)/C |
SMILES |
CC1=C(C(C(=O)C1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=O)C2(C)C)C)C)C |
Canonical SMILES |
CC1=C(C(C(=O)C1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=O)C2(C)C)C)C)C |
Synonyms |
2,2'-dinor-beta,beta-carotene-3,4,3',4'-tetraone violerythrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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